

Optimizing the number of center points in Box-Behnken Design

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BBD**

Cat. No.: **B112162**

[Get Quote](#)

Technical Support Center: Box-Behnken Design

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the number of center points in their Box-Behnken Design (**BBD**) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of adding center points to a Box-Behnken Design?

A1: Center points, where all factors are set to their median values, serve several critical functions in a Box-Behnken Design:

- Estimation of Pure Error: Replicated center points provide a robust estimate of the inherent variability of the experiment (pure error), independent of the model being fitted.[1]
- Detection of Curvature: Center points allow for a statistical test of the overall curvature in the response surface. If the average response at the center points is significantly different from the average response at the factorial and axial points, it indicates the presence of quadratic effects.
- Improving Prediction Precision: Adding center points can improve the precision of predictions made at or near the center of the design space by reducing the prediction variance in that region.[2]

Q2: How many center points should I use in my Box-Behnken Design?

A2: The optimal number of center points is a balance between the cost of additional experimental runs and the desired level of statistical information. While there is no single rule, general recommendations are based on the number of factors in your design. Statistical software often provides a default number, typically between 3 and 5, which is adequate for most applications. For Small Box-Behnken Designs (**SBB**D), it has been suggested that at most two center points can achieve approximately 90% G-efficiency for response surface exploration.^[3]

Q3: Can I run a Box-Behnken Design with zero center points?

A3: While it is possible to run a **BB**D with no center points, it is generally not recommended. Without center points, you lose the ability to obtain a model-independent estimate of pure error and cannot perform a direct statistical test for the lack of fit of your model.^[3] This can hinder the validation of your results and the assessment of the model's adequacy.

Q4: When is it particularly important to add more center points?

A4: Consider increasing the number of center points when:

- You anticipate significant variability in your experimental process and need a very precise estimate of pure error.
- The primary goal of your experiment is to optimize the response at the center of your design space.
- Your budget and resources comfortably allow for additional runs to improve the overall robustness of the design.

Troubleshooting Guides

Issue: Uncertainty in determining the appropriate number of center points.

Solution: Follow this step-by-step guide to determine the number of center points for your experiment.

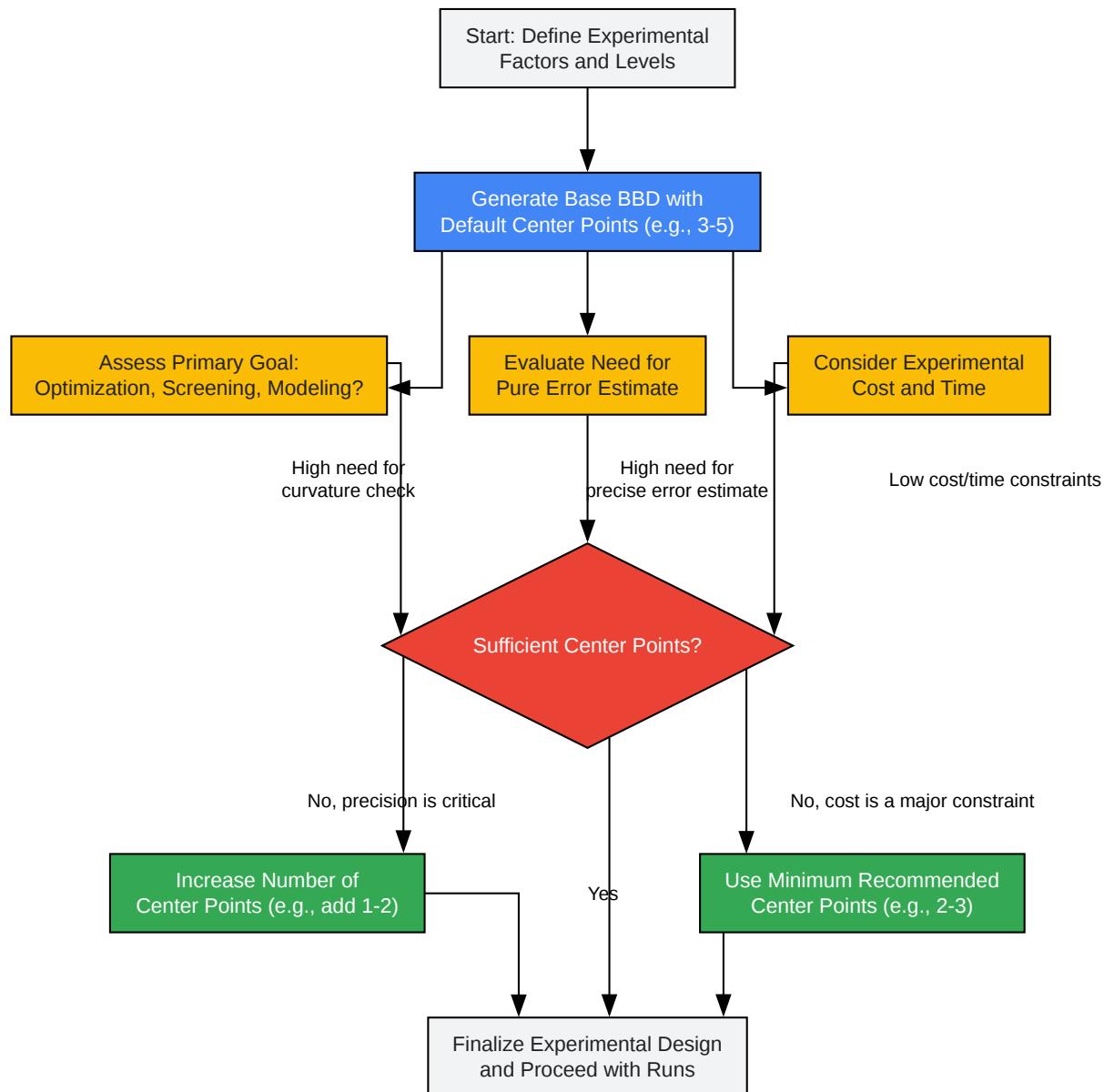
- **Assess the Number of Factors:** The total number of runs in a **BBD** is influenced by the number of factors and center points. Use the table below as a starting point.
- **Evaluate Experimental Error:** If you have prior knowledge of your experimental system's variability, a smaller number of center points (e.g., 2-3) may suffice. If the error is unknown or expected to be large, a higher number (e.g., 4-5) is advisable for a better estimate of pure error.[\[1\]](#)[\[3\]](#)
- **Consider the Cost and Time per Run:** If experimental runs are expensive or time-consuming, minimize the number of center points while ensuring you have at least two for a minimal estimate of pure error.[\[3\]](#)
- **Check for Rotatability:** The number of center points influences the rotatability of the design, which ensures that the variance of the predicted response is constant at any point equidistant from the center.[\[4\]](#)[\[5\]](#) While **BBDs** are inherently near-rotatable, adjusting the number of center points can sometimes improve this property.

Data Presentation

Table 1: Recommended Number of Center Points for Box-Behnken Designs

Number of Factors (k)	Number of Factorial/Axial Points	Recommended Number of Center Points	Total Number of Runs
3	12	3 - 5	15 - 17
4	24	3 - 5	27 - 29
5	40	4 - 6	44 - 46
6	54	4 - 6	58 - 60
7	56	5 - 7	61 - 63

Note: These recommendations are general guidelines. The final number should be determined based on the specific requirements of the experiment.


Experimental Protocols

Methodology for Determining the Number of Center Points

The selection of the number of center points is a key aspect of the design phase of a Design of Experiments (DoE) approach, such as the Box-Behnken Design, which is widely used in pharmaceutical product development and process optimization.[6][7][8]

- Define Experimental Goals: Clearly state the objectives of your study. Are you screening for significant factors, optimizing a process, or modeling a response surface? The primary goal will influence the importance of estimating pure error and detecting curvature.
- Identify Factors and Levels: Determine the independent variables (factors) and their respective low, medium, and high levels (-1, 0, +1) for the experiment.[4]
- Generate a Base Design: Use statistical software to generate a Box-Behnken Design for the specified number of factors. The software will typically suggest a default number of center points. For a 3-factor design, this often results in 15 total runs, including 3 center points.[2][9]
- Evaluate Design Properties: Analyze the properties of the generated design. Key metrics to consider are the prediction variance across the design space and the power of the lack-of-fit test. The goal is to have a relatively uniform prediction variance.[2]
- Adjust and Finalize: If the prediction variance in the center of the design is too high, or if a more precise estimate of pure error is required, increase the number of center points. Conversely, if the experimental cost is a major constraint, you may reduce the number of center points, keeping in mind the trade-offs in statistical power. A minimum of two center points is recommended to still be able to estimate the pure error.[3]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for optimizing the number of center points in a Box-Behnken Design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. product-development-engineers.com [product-development-engineers.com]
- 2. 11.2.2 - Box-Behnken Designs | STAT 503 [online.stat.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Box–Behnken design - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Formulation using Box-Behnken Design - ProQuest [proquest.com]
- 8. Box–Behnken Designs and Their Applications in Pharmaceutical Product Development [ouci.dntb.gov.ua]
- 9. Box-Behnken Designs: Example [help.synthesisplatform.net]
- To cite this document: BenchChem. [Optimizing the number of center points in Box-Behnken Design]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112162#optimizing-the-number-of-center-points-in-box-behnken-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com